molecular formula C14H15F2N3O2 B2847531 1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea CAS No. 1448034-41-0

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

Cat. No. B2847531
CAS RN: 1448034-41-0
M. Wt: 295.29
InChI Key: GJHDAHDRYBAVPI-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound is commonly referred to as DFP-10825 and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Reaction and Synthesis Processes

  • The reaction of 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones with urea forms 3-amino derivatives of pyrrolones. This chemical process is part of a broader study on the synthesis and properties of pyrrolone derivatives, indicating potential applications in designing new compounds with specific properties (Gein, Kataeva, & Gein, 2007).

  • Ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates undergo regioselective condensation with urea, leading to the synthesis of pyrimidine derivatives. This synthesis process highlights the versatility of urea in facilitating the formation of complex structures, potentially useful in pharmaceuticals and agrochemicals (Goryaeva, Burgart, & Saloutin, 2009).

  • Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells, demonstrating that urea helps to passivate defects in ZnO, leading to enhanced efficiency. This application showcases the role of urea derivatives in improving the performance of renewable energy technologies (Wang et al., 2018).

Molecular Structure and Properties

  • Theoretical investigations on the molecular structure and vibrational spectra of certain urea derivatives reveal insights into their electronic properties and potential applications in nonlinear optical materials. The study of 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, for example, indicates significant nonlinear optical properties, suggesting its utility in developing advanced optical devices (Al-Abdullah et al., 2014).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c1-19-7-3-6-11(19)12(20)8-17-14(21)18-13-9(15)4-2-5-10(13)16/h2-7,12,20H,8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHDAHDRYBAVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

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